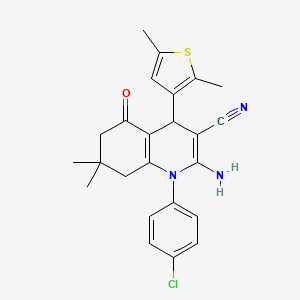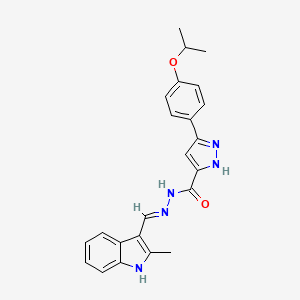![molecular formula C19H18N2O3 B11638583 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11638583.png)
2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyl-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound that belongs to the class of naphthalimide derivatives. These compounds are known for their diverse biological activities, including anticancer properties. The structure of 2-allyl-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione features a naphthalimide core with an allyl group at the 2-position and a morpholino group at the 6-position, which contribute to its unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the following steps:
Formation of the Naphthalimide Core: The naphthalimide core can be synthesized through a condensation reaction between naphthalic anhydride and an appropriate amine, such as aniline or its derivatives.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.
Morpholino Group Addition: The morpholino group can be added through a nucleophilic substitution reaction, where a morpholine derivative reacts with the naphthalimide intermediate.
Industrial Production Methods
Industrial production methods for 2-allyl-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2-Allyl-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced forms of the compound.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It has been investigated for its interactions with biological macromolecules, such as DNA and proteins, which are crucial for understanding its mechanism of action.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-allyl-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with DNA and other cellular targets. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. Molecular docking studies have shown that the compound binds to specific sites on the DNA, leading to the formation of stable complexes that interfere with DNA replication and transcription .
類似化合物との比較
Similar Compounds
2-Allyl-6-substituted-benzo[de]isoquinoline-1,3-diones: These compounds share a similar core structure but differ in the substituents at the 6-position, which can significantly alter their biological activities.
Naphthalimide Derivatives: A broader class of compounds that includes various derivatives of naphthalimide, each with unique substituents and biological properties.
Uniqueness
2-Allyl-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of both the allyl and morpholino groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with biological targets, making it a promising candidate for further research and development.
特性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
6-morpholin-4-yl-2-prop-2-enylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H18N2O3/c1-2-8-21-18(22)14-5-3-4-13-16(20-9-11-24-12-10-20)7-6-15(17(13)14)19(21)23/h2-7H,1,8-12H2 |
InChIキー |
HXBXMNCIDQBCHE-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11638501.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638507.png)
![(5Z)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638519.png)
![2-[(4-methylphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11638521.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11638522.png)
![3-(2-chlorophenyl)-N'-[(3-methoxyphenoxy)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11638525.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638528.png)
![2,6-Dimethoxy-4-{[4-(3-methoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B11638533.png)

![1-[(2-Nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B11638542.png)
![5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638545.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11638557.png)
![3-(3-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11638562.png)

